3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique structure, which includes a pyrazoloquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Flumorph: A related compound with similar structural features.
3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure.
Uniqueness
3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structural complexity and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-22-12-9-17(13-23(22)31-2)24-20-15-29(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)28-27-24/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNFTKNPWUMTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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